molecular formula C12H17N3O3 B2891777 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034476-92-9

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2891777
CAS RN: 2034476-92-9
M. Wt: 251.286
InChI Key: XRKZTKIBEKBSDC-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone” is a chemical compound . It is also known by registry numbers ZINC000225422449, ZINC000225422494 .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, the InChI code is "1S/C12H13N3O2/c1-8-3-6-12(15-14-8)17-11-7-9(13)4-5-10(11)16-2/h3-7H,13H2,1-2H3" .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study describes the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. This research highlights the methodological approach to create compounds with potential antimicrobial properties, showcasing the chemical versatility and potential applications of similar compounds in pharmaceutical research (A. Hossan et al., 2012).

Catalysis and Chemical Transformations

Another study focuses on the synthesis of (imino)pyridine ligands and their palladium complexes, demonstrating their application as catalysts in ethylene dimerization. This research provides insight into the potential of such compounds in catalysis, particularly in the industrial production of important chemicals (George S. Nyamato et al., 2015).

properties

IUPAC Name

2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-9-3-4-11(14-13-9)18-10-5-6-15(7-10)12(16)8-17-2/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKZTKIBEKBSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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